7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one
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Overview
Description
7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with morpholine in a solvent mixture of dichloromethane (DCM) and ethanol at 0°C. The reaction mixture is then stirred at room temperature for a couple of hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.
Condensation Reactions: Reaction with aldehydes or ketones to form imidazo[1,2-c]pyrimidine derivatives.
Common Reagents and Conditions
Nucleophiles: Morpholine, amines, thiols.
Solvents: Dichloromethane, ethanol, t-butanol.
Catalysts: Potassium t-butoxide, acids or bases depending on the reaction.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes and receptors, such as ATR inhibitors for cancer therapy.
Biological Studies: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Chemical Biology: Utilized in the study of protein-ligand interactions and signal transduction pathways.
Industrial Applications: Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an ATR inhibitor, it binds to the ATR protein, inhibiting its kinase activity and thereby affecting DNA damage response pathways. This can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but lacks the chlorine atom.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocycle with different nitrogen positioning.
Thiotriazolopyrimidine: Contains sulfur and has different biological activities.
Uniqueness
7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one is unique due to its specific chlorine substitution, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Properties
Molecular Formula |
C6H4ClN3O |
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Molecular Weight |
169.57 g/mol |
IUPAC Name |
7-chloro-3H-imidazo[1,2-c]pyrimidin-2-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-5-9-6(11)2-10(5)3-8-4/h1,3H,2H2 |
InChI Key |
URCXLKGVHMOPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C2N1C=NC(=C2)Cl |
Origin of Product |
United States |
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